GPR35 Antagonism: Inactivity Profile Distinct from Active Quinazolinone Analogs
In a primary assay for GPR35 antagonism, CAS 33017-98-0 was determined to be inactive [1]. This is a critical differentiation point, as several structurally related quinazolinone and piperazine derivatives have been reported to exhibit potent GPR35 agonist or antagonist activity. The absence of GPR35 activity for the unsubstituted phenyl compound highlights a clean off-target profile for this specific scaffold, which is essential for experiments where GPR35 modulation is an undesired confounding variable [1].
| Evidence Dimension | GPR35 Antagonism Activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Multiple quinazolinone/piperazine analogs are known GPR35 ligands (class-level inference, no direct comparator data available) |
| Quantified Difference | Not applicable; qualitative activity call |
| Conditions | Primary screening assay, target: G-protein coupled receptor 35 |
Why This Matters
This inactivity data allows researchers to select CAS 33017-98-0 as a negative control compound for GPR35-related assays, a role that can't be fulfilled by many other members of the quinazolinone class.
- [1] ECBD / SilDrug Database. Entry for EOS47629 (CAS 33017-98-0). GPR35 antagonism assay result. View Source
